Absence of Primary Comparative Data for the Target Compound in Published SDH Inhibitor Series
A systematic search of the primary literature identified a single high‑quality study that comprehensively profiled 30 thiophene/furan‑1,3,4‑oxadiazole carboxamide derivatives for antifungal activity and SDH inhibition [1]. That study provides quantitative EC₅₀ and IC₅₀ values for multiple direct analogs (e.g., compounds 4b, 4g, 4h, 4i, 5j) and the commercial fungicide boscalid. However, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide was not among the synthesized or tested compounds. No other primary research paper, patent, or authoritative database (PubChem, ChEMBL) was found to contain quantitative biological data for this specific CAS number. Therefore, no direct head-to-head comparison or cross-study comparable evidence can be constructed at this time.
| Evidence Dimension | Antifungal EC₅₀ and SDH IC₅₀ |
|---|---|
| Target Compound Data | Not available – compound absent from published quantitative assays |
| Comparator Or Baseline | Closest studied analogs (e.g., 4i: EC₅₀ = 0.140 mg/L vs. S. sclerotiorum; 4g: SDH IC₅₀ = 1.01 μM) and boscalid (EC₅₀ = 0.645 mg/L, SDH IC₅₀ = 3.51 μM) |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | In vitro mycelial growth assay against Sclerotinia sclerotiorum; SDH enzymatic inhibition assay (Yang et al., 2021) |
Why This Matters
Procurement decisions based on bioactivity require compound-specific quantitative benchmarks; the absence of such data means the target compound cannot be prioritized over a well‑characterized analog on evidence grounds.
- [1] Yang, Z.; et al. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. J. Agric. Food Chem. 2021, 69 (45), 13373–13385. View Source
